

Core Chemical Identity and Properties

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridine

Cat. No.: B087399

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3-Bromo-2-methoxypyridine is a substituted pyridine derivative featuring a bromine atom at the 3-position and a methoxy group at the 2-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1][2] Its CAS Registry Number is 13472-59-8.[1][3][4][5]

Physicochemical Data

The quantitative properties of **3-Bromo-2-methoxypyridine** are summarized below. The data highlights its characteristics as a high-purity liquid suitable for various laboratory and industrial applications.



Property	Value	Citations
CAS Number	13472-59-8	[1][3][4][5]
Molecular Formula	C ₆ H ₆ BrNO	[1][3]
Molecular Weight	188.02 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[1]
Purity	≥96–99%	[1]
Density	1.5856 g/mL at 25 °C	[1]
Refractive Index	nD/20 = 1.566	[1]
Flash Point	93.3 °C (199.9 °F) - closed cup	
Solubility	Soluble in organic solvents such as DMSO and methanol; limited solubility in water.	[1]

Spectral Data

Spectral data is crucial for the structural confirmation of **3-Bromo-2-methoxypyridine**. Spectroscopic information is available from various suppliers and chemical databases.

Spectral Data Type	Availability
¹H NMR	Available[6]
¹³ C NMR	Available[6]
Mass Spectrometry (MS)	Available[6]
Infrared (IR)	Available[6]

Synthesis and Experimental Protocols

The synthesis of **3-Bromo-2-methoxypyridine** can be achieved through several routes. A common laboratory-scale preparation involves the nucleophilic substitution of a chloro-precursor.



Synthesis from 3-Bromo-2-chloropyridine

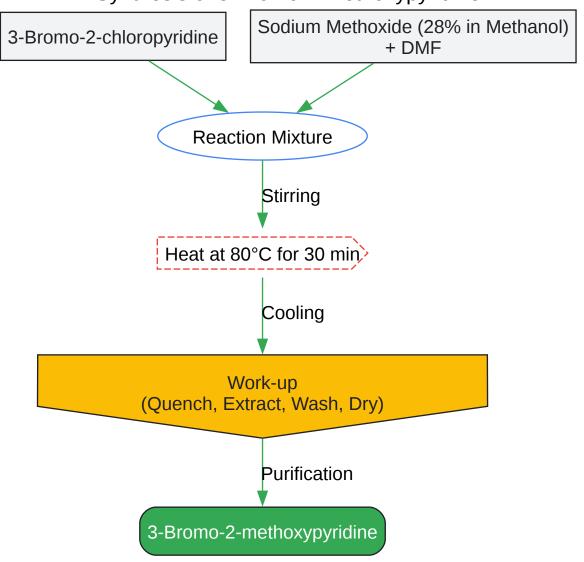
This method relies on the displacement of the chlorine atom at the 2-position of the pyridine ring with a methoxy group.

Experimental Protocol:

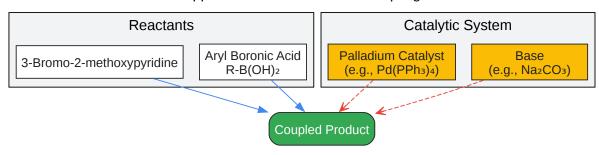
- Under an inert argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (DMF, 30 mL).[7]
- To this solution, add a 28% methanolic solution of sodium methanol (5.73 g).[7]
- Heat the reaction mixture to 80°C and stir for 30 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.[7]
- Extract the product with ethyl acetate. Combine the organic phases.[7]
- Wash the combined organic phase sequentially with water and a saturated sodium chloride solution.[7]
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure to yield the crude product as a light yellow oil (4.43 g).[7]



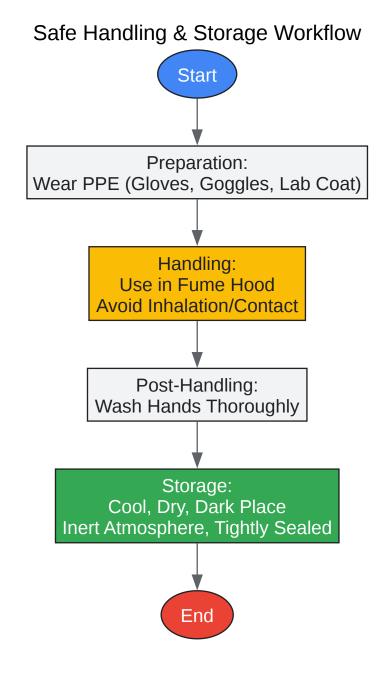
Synthesis of 3-Bromo-2-methoxypyridine



Application in Suzuki Cross-Coupling







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